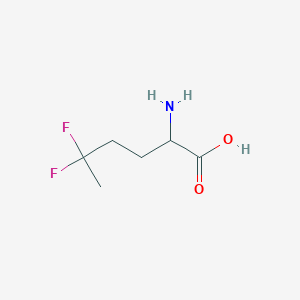

2-Amino-5,5-difluorohexanoic acid

Beschreibung

2-Amino-5,5-difluorohexanoic acid is a fluorinated non-proteinogenic amino acid characterized by two fluorine atoms at the C5 position of its hexanoic acid backbone. Its molecular formula is C₆H₁₁F₂NO₂, with a molecular weight of approximately 179.16 g/mol (calculated based on structural data). The compound is available as the hydrochloride salt (CAS 878905-19-2) and is primarily utilized in research settings, particularly in medicinal chemistry and peptide engineering, where fluorinated analogs enhance metabolic stability and bioavailability .

Eigenschaften

Molekularformel |

C6H11F2NO2 |

|---|---|

Molekulargewicht |

167.15 g/mol |

IUPAC-Name |

2-amino-5,5-difluorohexanoic acid |

InChI |

InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11) |

InChI-Schlüssel |

SWIBLJLNQYWHHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC(C(=O)O)N)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method is the fluorination of 2-aminohexanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a focus in industrial settings to minimize hazardous waste.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5,5-difluorohexanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.

Biology: Studied for its role in enzyme inhibition and protein-protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and activity.

Industry: Utilized in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-5,5-difluorohexanoic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Amino-5,5-dimethylhexanoic Acid

- Molecular Formula: C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- Substituents : Two methyl groups at C3.

- CAS Number : 142886-10-0

- Key Differences: The dimethyl variant lacks fluorine, resulting in reduced electronegativity and polarity compared to the difluoro analog.

2-Amino-5,5-dimethyl-4-oxohexanoic Acid

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Substituents : Two methyl groups at C5 and a ketone group at C3.

- CAS Number: Not explicitly listed (discontinued product).

- Key Differences :

2-Amino-5,5,5-trifluoropentanoic Acid

- Molecular Formula: C₅H₈F₃NO₂

- Molecular Weight : 177.12 g/mol

- Substituents : Three fluorine atoms at C5.

- CAS Number : 2365-80-2

- Key Differences: Shorter carbon chain (pentanoic vs. hexanoic acid) reduces steric bulk but may affect binding affinity in peptide contexts.

2-Amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic Acid

- Molecular Formula: C₆H₇F₆NO₂

- Molecular Weight : 239.12 g/mol

- Substituents : Three fluorine atoms at C5 and a trifluoromethyl group at C4.

- CAS Number : 16198-60-0

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-Amino-5,5-difluorohexanoic acid | C₆H₁₁F₂NO₂ | ~179.16 | Two F at C5 | 878905-19-2 | Balanced fluorination for stability |

| 2-Amino-5,5-dimethylhexanoic acid | C₈H₁₇NO₂ | 159.23 | Two CH₃ at C5 | 142886-10-0 | Hydrophobic, membrane-permeable |

| 2-Amino-5,5-dimethyl-4-oxohexanoic acid | C₈H₁₅NO₃ | 173.21 | Two CH₃ at C5, ketone at C4 | N/A | Reactive ketone, discontinued |

| 2-Amino-5,5,5-trifluoropentanoic acid | C₅H₈F₃NO₂ | 177.12 | Three F at C5 | 2365-80-2 | Compact, high electronegativity |

| 2-Amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic acid | C₆H₇F₆NO₂ | 239.12 | Three F at C5, CF₃ at C4 | 16198-60-0 | Hyperfluorinated, sterically hindered |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.